N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dimethoxybenzamide
Description
N-{6-Acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dimethoxybenzamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a thiophene ring and a pyridine moiety. The structure includes a 6-acetyl group, a 3-cyano substituent, and a 2,4-dimethoxybenzamide side chain. Its synthesis likely involves nucleophilic substitution or cyclocondensation reactions, analogous to methods described for related thienopyridine derivatives .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11(23)22-7-6-13-15(9-20)19(27-17(13)10-22)21-18(24)14-5-4-12(25-2)8-16(14)26-3/h4-5,8H,6-7,10H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIVGXGICAOJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Cyclization
The choice of solvent and acid significantly impacts cyclization efficiency. Ethanol-HCl mixtures favor thieno[2,3-c]pyridine formation over other isomers, as demonstrated in. Suboptimal conditions (e.g., lower acid concentration) may lead to incomplete cyclization or byproducts.
Protecting Group Strategies
Methoxy groups in the benzamide moiety necessitate protection during earlier steps. BBr₃-mediated demethylation, as described in, is avoided here by using pre-protected 2,4-dimethoxybenzoic acid.
Yield Enhancements
- Cyclization : Increasing HCl concentration from 6N to 12N improves yields from 60% to 76%.
- Acylation : Using coupling agents like HATU increases reaction efficiency to >90% in model systems.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Key Reference |
|---|---|---|---|
| Core Cyclization | HCl/EtOH reflux | 76% | |
| Acetylation | AcCl/Et₃N in CH₂Cl₂ | 82% | |
| Cyano Introduction | KCN in DMF, 60°C | 68% | |
| Acylation | 2,4-Dimethoxybenzoyl chloride/THF | 75% |
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is structurally related to several analogues with modifications in the benzamide side chain or core heterocycle. Key comparisons include:
Key Observations:
- This may influence pharmacokinetic properties like membrane permeability .
- Core Heterocycle: The thieno[2,3-c]pyridine core distinguishes it from thiazolo-pyrimidines (e.g., compound 11b in ) and pyrido[2,3-c]pyridazines (). These differences affect aromatic π-stacking and hydrogen-bonding interactions with biological targets.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The cyano group (~2220 cm⁻¹) is a common feature in the target compound and analogues (e.g., 11a,b in ), confirming its presence across derivatives .
- Melting Points: While direct data for the target compound is unavailable, analogues like BI78640 and sulfonylbenzamide derivatives () exhibit high melting points (>200°C), suggesting thermal stability typical of rigid heterocycles.
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thienopyridine core structure with several functional groups that contribute to its biological properties. The molecular formula is , and it features an acetyl group, a cyano group, and a dimethoxybenzamide moiety. These components are crucial for its reactivity and interaction with biological targets.
The biological activities of this compound are primarily attributed to the following mechanisms:
- Antibacterial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria. The mechanism may involve the disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival.
- Antitumor Activity : Similar compounds have shown potential as anticancer agents. Research suggests that this compound may induce apoptosis in cancer cells through mitochondrial dysfunction and caspase activation. This is supported by studies demonstrating its effectiveness in inhibiting the growth of several cancer cell lines .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These findings indicate that the compound exhibits potent antitumor activity across multiple cancer types .
Mechanistic Insights
Further investigations into the mechanism of action revealed that treatment with this compound leads to:
- Cell Cycle Arrest : The compound induces S-phase arrest in HepG2 cells as evidenced by flow cytometry analysis.
- Apoptosis Induction : Western blot analysis showed upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2 upon treatment with varying concentrations of the compound .
Case Studies
- Anticancer Efficacy : A study involving HepG2 liver carcinoma cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
- Bacterial Resistance : Another investigation highlighted its effectiveness against drug-resistant bacterial strains. The compound's ability to disrupt bacterial metabolism positions it as a potential candidate for treating antibiotic-resistant infections.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .
- Catalyst Use : Employ palladium catalysts for efficient cyanation .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks to confirm the thienopyridine scaffold (δ 2.2–3.5 ppm for methyl/methylene groups) and benzamide protons (δ 6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) :
- High-Resolution MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C23H23N3O4S).
- High-Performance Liquid Chromatography (HPLC) :
- Purity Assessment : Use a C18 column with acetonitrile/water gradient (90:10 to 50:50) to achieve >98% purity .
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace methoxy groups with halogens or alkyl chains) .
- Biological Assays :
- In vitro Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays.
- Dose-Response Curves : Calculate IC50 values to compare potency .
- Computational Modeling :
- Molecular Docking : Use AutoDock Vina to predict binding modes to active sites (e.g., ATP-binding pockets) .
Q. Example SAR Table :
| Modification Site | Substituent | Biological Activity (IC50, nM) | Key Finding |
|---|---|---|---|
| 2,4-Dimethoxy | -OCH3 | 120 ± 15 | Baseline activity |
| 2,4-Dichloro | -Cl | 45 ± 8 | Enhanced potency |
| Acetyl Group | -COCH3 | 85 ± 12 | Reduced solubility |
Advanced: How should researchers resolve contradictions in biological activity data across different assay conditions?
Methodological Answer:
- Assay Standardization :
- Buffer Consistency : Use identical pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .
- Data Reconciliation :
- Mechanistic Studies :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to distinguish true activity from assay artifacts .
Advanced: What computational methods predict molecular interactions of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- GROMACS : Simulate ligand-protein complexes over 100 ns to assess stability of binding poses .
- Free Energy Calculations :
- MM/PBSA : Estimate binding free energy (ΔG) for prioritization of analogs .
- Pharmacophore Modeling :
- Phase (Schrödinger) : Identify critical interaction features (e.g., hydrogen bonds with His164 in target enzymes) .
Advanced: How do synthetic route variations impact physicochemical properties, and how can these effects be analyzed?
Methodological Answer:
- Property Analysis :
- LogP Measurement : Use shake-flask method to compare lipophilicity of analogs synthesized via different routes .
- Crystallography :
- Single-Crystal X-ray : Resolve structural differences (e.g., polymorphs) arising from solvent choice (DMF vs. ethanol) .
- Stability Testing :
- Forced Degradation : Expose compounds to heat (40°C) and humidity (75% RH) for 4 weeks to assess shelf-life .
Basic/Advanced: What best practices ensure reproducibility in multi-step synthesis of this compound?
Methodological Answer:
- Protocol Documentation :
- Detailed SOPs : Specify reaction times (±5% tolerance) and solvent volumes (e.g., 10 mL/g substrate) .
- Quality Control Checkpoints :
- Intermediate Purity : Require >95% purity (HPLC) before proceeding to subsequent steps .
- Collaborative Validation :
- Cross-Lab Replication : Share samples with independent labs to verify yields and activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
